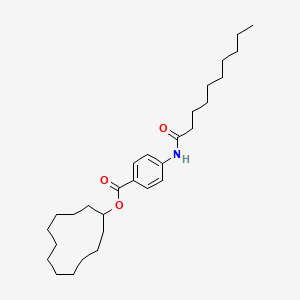
Cyclododecyl 4-(decanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclododecyl 4-(decanoylamino)benzoate is an organic compound with the molecular formula C29H47NO3. It is a benzoate ester derivative, characterized by the presence of a cyclododecyl group and a decanoylamino group attached to the benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclododecyl 4-(decanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(decanoylamino)benzoic acid with cyclododecanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Cyclododecyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted benzoate derivatives
Scientific Research Applications
Cyclododecyl 4-(decanoylamino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclododecyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium channels in nerve cells, preventing the influx of sodium ions and thereby blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
Similar Compounds
Cyclododecyl 4-(octanoylamino)benzoate: Similar structure but with an octanoyl group instead of a decanoyl group.
Ethyl 4-(decanoylamino)benzoate: Similar structure but with an ethyl ester group instead of a cyclododecyl group.
Uniqueness
Cyclododecyl 4-(decanoylamino)benzoate is unique due to its combination of a cyclododecyl group and a decanoylamino group, which imparts distinct physicochemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C29H47NO3 |
|---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
cyclododecyl 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C29H47NO3/c1-2-3-4-5-9-14-17-20-28(31)30-26-23-21-25(22-24-26)29(32)33-27-18-15-12-10-7-6-8-11-13-16-19-27/h21-24,27H,2-20H2,1H3,(H,30,31) |
InChI Key |
YJTQDRAGJKTYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















